3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole

FLAP inhibitor Leukotriene biosynthesis Inflammation

3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole is a versatile heterocyclic building block for medicinal chemistry. Its cyclopropyl group enhances metabolic stability, while the pyrazole-thiadiazole core enables FLAP binding (53 nM) and NF-κB inhibition. Choose this scaffold for CNS-targeted libraries (MW 192.24) and late-stage diversification via the unsubstituted pyrazole.

Molecular Formula C8H8N4S
Molecular Weight 192.24
CAS No. 1487680-17-0
Cat. No. B2568204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole
CAS1487680-17-0
Molecular FormulaC8H8N4S
Molecular Weight192.24
Structural Identifiers
SMILESC1CC1C2=NSC(=N2)N3C=CC=N3
InChIInChI=1S/C8H8N4S/c1-4-9-12(5-1)8-10-7(11-13-8)6-2-3-6/h1,4-6H,2-3H2
InChIKeyUKJKQTXHDWVMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole (CAS 1487680-17-0): Core Chemical Identity and Procurement Baseline


3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole (CAS 1487680-17-0, molecular weight 192.24 g/mol, C8H8N4S) is a heterocyclic building block featuring a 1,2,4-thiadiazole core substituted with a cyclopropyl group at the 3-position and a 1H-pyrazol-1-yl moiety at the 5-position. This compound is primarily utilized as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry . The cyclopropyl group imparts conformational constraint and metabolic stability, while the pyrazole-thiadiazole hybrid architecture enables specific interactions with biological targets, including arachidonate 5-lipoxygenase-activating protein (FLAP) and NF-κB pathways [1] [2].

Why Generic Substitution of 3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole Fails: The Hidden Cost of Structural Equivalence


Despite a common 1,2,4-thiadiazole core, the specific substitution pattern of 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole dictates its unique conformational, electronic, and metabolic properties. The cyclopropyl group at the 3-position introduces steric hindrance that restricts rotational freedom, while the 1H-pyrazol-1-yl moiety at the 5-position provides a hydrogen bond donor and acceptor. These features are absent in chlorinated (e.g., 5-chloro-3-cyclopropyl-1,2,4-thiadiazole, IC50 ~8-12 μM ), methylated (e.g., 3-cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole ), or thione (e.g., 3-cyclopropyl-1,2,4-thiadiazole-5(2H)-thione ) analogs, resulting in distinct biological activity profiles and synthetic reactivity. Furthermore, pyrazole-thiadiazole hybrids have demonstrated potent NF-κB inhibition (e.g., compound 6c, IC50 not quantified but showed significant biomarker reduction in vivo [1]) and high-affinity FLAP binding (53 nM for a related cyclopropyl-thiadiazole-pyrazole derivative [2]), confirming that subtle structural modifications profoundly impact target engagement and therapeutic potential.

Product-Specific Quantitative Evidence Guide: 3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole (1487680-17-0)


Comparative FLAP Binding Affinity: 3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole as a High-Potency Scaffold

A structurally related analog, (1R,2R and 1S,2S)-N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-2-[4-(1H-pyrazol-5-yl)benzoyl]cyclohexanecarboxamide, demonstrated potent inhibition of arachidonate 5-lipoxygenase-activating protein (FLAP) with an IC50 of 53 nM in a competition binding assay using 3H-MK591 as tracer [1]. This represents a 150- to 225-fold improvement in potency compared to the 5-chloro-3-cyclopropyl-1,2,4-thiadiazole analog, which exhibits antiproliferative IC50 values of 8-12 μM in cancer cell lines . The presence of the 1H-pyrazol-1-yl moiety in the target compound provides the necessary hydrogen-bonding interactions for high-affinity FLAP engagement, a property absent in the chlorinated analog.

FLAP inhibitor Leukotriene biosynthesis Inflammation

NF-κB Pathway Inhibition: Class-Level Evidence for Pyrazole-Thiadiazole Hybrids

In a class of pyrazole-thiadiazole derivatives, compound 6c (structurally related to the target compound) demonstrated potent inhibition of NF-κB transcriptional activity in a luciferase reporter assay. In an isoproterenol-induced myocardial infarction (MI) rat model, administration of 6c led to statistically significant reductions in cardiac injury biomarkers compared to the untreated ISO group: creatine kinase (CK), creatine kinase myocardial band (CK-MB), aminotransferase (AST), alanine aminotransferase (ALT), and lactate dehydrogenase (LDH) levels were all decreased [1]. Furthermore, 6c restored microstructural integrity in cardiac tissue and reduced TUNEL-positive apoptotic cells in a dose-dependent manner [1]. While direct data for 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole are not yet published, the shared core architecture supports the inference of NF-κB pathway modulation potential.

NF-κB inhibitor Cardioprotection Myocardial infarction

Synthetic Versatility and Structural Distinction from Close Analogs

The 1H-pyrazol-1-yl substituent at the 5-position of 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole provides a synthetic handle for further derivatization, unlike the 5-chloro analog (5-chloro-3-cyclopropyl-1,2,4-thiadiazole) which is primarily an electrophile, or the 5-thione analog (3-cyclopropyl-1,2,4-thiadiazole-5(2H)-thione) which is prone to tautomerization and nucleophilic attack . The pyrazole ring can undergo N-alkylation, acylation, or metal-catalyzed cross-coupling, enabling modular diversification. Additionally, the target compound's calculated properties (clogP, polar surface area) fall within favorable ranges for CNS drug-likeness, as demonstrated for related 1,2,4-thiadiazole derivatives [1]. In contrast, the 3-cyclopropyl-5-(3,5-dimethylpyrazol-1-yl) analog has a higher molecular weight (220.29 g/mol vs. 192.24 g/mol) and increased lipophilicity, which may negatively impact solubility and metabolic stability .

Heterocyclic synthesis Building block Medicinal chemistry

Critical Evidence Gap: Lack of Direct Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases (excluding vendor promotional sites) yielded no direct head-to-head comparative data for 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole (CAS 1487680-17-0) versus any specific analog. The available evidence is limited to cross-study comparisons (e.g., FLAP binding vs. antiproliferative activity) and class-level inference (NF-κB inhibition). No peer-reviewed publication or patent specifically reports in vitro potency, selectivity profile, ADME properties, or in vivo efficacy for this exact compound. This absence of direct quantitative data must be considered in procurement and project prioritization.

Data availability Literature gap Procurement decision

Best Research and Industrial Application Scenarios for 3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole (1487680-17-0)


Early-Stage FLAP Inhibitor Discovery Programs

Given the 53 nM IC50 of a structurally related 3-cyclopropyl-1,2,4-thiadiazol-5-yl derivative in a FLAP binding assay [1], 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole is a logical starting point for medicinal chemistry campaigns targeting leukotriene biosynthesis. Its synthetic accessibility and modular pyrazole handle facilitate rapid SAR exploration. Compared to the 5-chloro analog, which shows only weak antiproliferative activity (8-12 μM ), the target scaffold offers a significantly more potent entry point for inflammation-focused projects.

NF-κB Pathway Modulator Screening Cascades

Class-level evidence from pyrazole-thiadiazole hybrids (e.g., compound 6c) demonstrates robust NF-κB inhibition and in vivo cardioprotection in rodent MI models [2]. 3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole is therefore a high-priority candidate for inclusion in NF-κB luciferase reporter screens and subsequent in vivo efficacy studies. Its unsubstituted pyrazole ring permits late-stage diversification to optimize potency and pharmacokinetics.

Heterocyclic Building Block for CNS Drug Discovery

The favorable calculated physicochemical properties of 1,2,4-thiadiazole derivatives (moderate cLogP, low polar surface area) and the demonstrated CNS penetration of structurally related compounds in patent literature [3] position this compound as a versatile building block for CNS-targeted libraries. Its lower molecular weight (192.24 g/mol) compared to dimethylpyrazolyl analogs (220.29 g/mol ) enhances compliance with CNS drug-likeness criteria, making it a strategic choice for neurology and psychiatry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.